molecular formula C31H36N6O3 B2401565 N-(3-{[(furan-2-yl)methyl](propan-2-yl)amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 887213-33-4

N-(3-{[(furan-2-yl)methyl](propan-2-yl)amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B2401565
CAS No.: 887213-33-4
M. Wt: 540.668
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(furan-2-yl)methyl](propan-2-yl)amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a useful research compound. Its molecular formula is C31H36N6O3 and its molecular weight is 540.668. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

Compounds bearing the [1,2,4]triazolo[4,3-a]quinazoline moiety have been synthesized and tested for their antioxidant and anticancer activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with furan and thiophene moieties, exhibited significant antioxidant activity, surpassing that of ascorbic acid in some cases. These compounds also showed promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer research (Tumosienė et al., 2020).

Structural and Vibrational Properties

Research into the structural and vibrational properties of triazoloquinazoline derivatives, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, has provided insights into the molecular conformations and stability of these compounds. Studies involving DFT calculations, X-ray diffraction, and Hirshfeld surface analysis contribute to the understanding of their potential as molecular scaffolds in drug design and materials science (Hong Sun et al., 2021).

Antihypertensive Activity

The synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and their evaluation for antihypertensive activity revealed significant effects in spontaneously hypertensive rats. These findings support the potential use of triazoloquinazolinone derivatives in developing new antihypertensive drugs (V. Alagarsamy & U. S. Pathak, 2007).

Antiviral Activity

Triazolothiadiazole and triazolothiadiazine derivatives have been synthesized and evaluated for their antiviral activity, including against HIV. These studies highlight the potential of such compounds in antiviral therapy and the development of new treatments for infectious diseases (I. Khan et al., 2014).

Properties

IUPAC Name

N-[3-[furan-2-ylmethyl(propan-2-yl)amino]propyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N6O3/c1-22(2)35(21-25-8-6-19-40-25)18-7-17-32-29(38)16-15-28-33-34-31-36(20-24-13-11-23(3)12-14-24)30(39)26-9-4-5-10-27(26)37(28)31/h4-6,8-14,19,22H,7,15-18,20-21H2,1-3H3,(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICAEZCWOCJRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCCN(CC5=CC=CO5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.